3-(4-Bromophenyl)oxolane-3-carbaldehyde
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Overview
Description
3-(4-Bromophenyl)oxolane-3-carbaldehyde is an organic compound with the molecular formula C11H11BrO2. It is a versatile material used in scientific research, particularly in the fields of organic synthesis and medicinal chemistry. The compound features a bromophenyl group attached to an oxolane ring, which is further connected to a carbaldehyde functional group.
Preparation Methods
The synthesis of 3-(4-Bromophenyl)oxolane-3-carbaldehyde typically involves the reaction of 4-bromobenzaldehyde with an appropriate oxolane derivative under controlled conditions. One common method includes the use of a Grignard reagent, where 4-bromobenzaldehyde reacts with a Grignard reagent derived from oxolane, followed by oxidation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-(4-Bromophenyl)oxolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through reactions such as nucleophilic substitution.
Suzuki–Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Bromophenyl)oxolane-3-carbaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is employed in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)oxolane-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism of action involves interactions with biological targets, such as enzymes or receptors, through its functional groups. The bromophenyl group and the aldehyde functional group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
3-(4-Bromophenyl)oxolane-3-carbaldehyde can be compared with other similar compounds, such as:
4-Bromobenzaldehyde: Lacks the oxolane ring, making it less versatile in certain synthetic applications.
3-(4-Chlorophenyl)oxolane-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
3-(4-Bromophenyl)tetrahydrofuran-3-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of oxolane, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research fields.
Properties
IUPAC Name |
3-(4-bromophenyl)oxolane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c12-10-3-1-9(2-4-10)11(7-13)5-6-14-8-11/h1-4,7H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWFRQGRHWKEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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